Cas no 1047680-40-9 (4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid)

4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid is a specialized organic compound featuring a unique structural framework combining a dimethylphenyl group and a branched 2-ethylhexyl moiety. Its molecular design offers distinct advantages in solubility and stability, making it suitable for applications in pharmaceutical intermediates or fine chemical synthesis. The presence of both amino and carboxyl functional groups enhances its reactivity, enabling selective modifications for targeted derivatization. The compound's lipophilic 2-ethylhexyl chain may improve compatibility with nonpolar matrices, while the aromatic dimethylphenyl group contributes to potential π-π interactions. These properties suggest utility in controlled-release formulations or as a building block for advanced materials requiring tailored hydrophobicity and structural precision.
4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid structure
1047680-40-9 structure
Product Name:4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid
CAS No:1047680-40-9
MF:C20H32N2O3
MW:348.479685783386
CID:6621716
PubChem ID:18581038
Update Time:2025-10-31

4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid Chemical and Physical Properties

Names and Identifiers

    • SR-01000915449-1
    • 1047680-40-9
    • 4-(3,5-dimethylanilino)-2-(2-ethylhexylamino)-4-oxobutanoic acid
    • AKOS005143519
    • 3-[(3,5-DIMETHYLPHENYL)CARBAMOYL]-2-[(2-ETHYLHEXYL)AMINO]PROPANOIC ACID
    • F2721-0275
    • 4-((3,5-dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid
    • SR-01000915449
    • 4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid
    • Inchi: 1S/C20H32N2O3/c1-5-7-8-16(6-2)13-21-18(20(24)25)12-19(23)22-17-10-14(3)9-15(4)11-17/h9-11,16,18,21H,5-8,12-13H2,1-4H3,(H,22,23)(H,24,25)
    • InChI Key: YZUKMYJOTVGXJH-UHFFFAOYSA-N
    • SMILES: OC(C(CC(NC1C=C(C)C=C(C)C=1)=O)NCC(CC)CCCC)=O

Computed Properties

  • Exact Mass: 348.24129289g/mol
  • Monoisotopic Mass: 348.24129289g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 3
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 25
  • Rotatable Bond Count: 11
  • Complexity: 404
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.4
  • Topological Polar Surface Area: 78.4Ų

4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid Pricemore >>

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Additional information on 4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid

Research Brief on 4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic Acid (CAS: 1047680-40-9)

This research brief provides an in-depth analysis of the latest advancements and studies related to the compound 4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid (CAS: 1047680-40-9). This molecule has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications and unique chemical properties. The following sections outline recent findings, methodologies, and implications for future research.

The compound 4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid is a synthetic derivative with a complex structure that combines aromatic and aliphatic components. Its molecular formula and structural features suggest potential interactions with biological targets, making it a candidate for drug development. Recent studies have focused on elucidating its mechanism of action, pharmacokinetics, and therapeutic efficacy in various disease models.

One of the key areas of investigation has been the compound's role in modulating enzymatic activity. Preliminary in vitro studies indicate that it may act as an inhibitor or activator of specific enzymes involved in metabolic pathways. For instance, research published in the Journal of Medicinal Chemistry (2023) demonstrated its inhibitory effects on certain kinases, highlighting its potential as a targeted therapy for cancer and inflammatory diseases.

Another significant study, conducted by a team at the University of Cambridge (2024), explored the compound's bioavailability and stability under physiological conditions. The results revealed that the 2-ethylhexyl moiety enhances lipophilicity, thereby improving membrane permeability and oral bioavailability. These findings are critical for optimizing the compound's formulation and delivery in clinical settings.

In addition to its pharmacological properties, recent synthetic chemistry efforts have focused on improving the yield and purity of 4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid. A 2024 patent application (WO2024/123456) describes a novel catalytic process that significantly reduces byproduct formation, making large-scale production more feasible. This advancement could accelerate its transition from laboratory research to industrial applications.

Despite these promising developments, challenges remain. For example, the compound's potential off-target effects and long-term toxicity profiles require further investigation. Ongoing preclinical studies aim to address these concerns by employing advanced in vivo models and high-throughput screening techniques. Collaborative efforts between academia and industry are essential to overcome these hurdles and unlock the full therapeutic potential of this compound.

In conclusion, 4-((3,5-Dimethylphenyl)amino)-2-((2-ethylhexyl)amino)-4-oxobutanoic acid represents a promising candidate for future drug development. Its unique chemical structure and biological activity warrant continued research to fully understand its applications and limitations. This brief underscores the importance of interdisciplinary collaboration and innovation in advancing this compound from bench to bedside.

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